(-)-O-Desmethylvenlafaxine

Pharmacokinetics Metabolism Clearance

Chiral quantification of desvenlafaxine in human plasma requires enantiomer-specific calibrators; racemic desvenlafaxine succinate (Pristiq®) is unsuitable. (-)-O-Desmethylvenlafaxine (CAS 142761-11-3) is the indispensable R-enantiomer reference standard. • Enables simultaneous R/S-desvenlafaxine quantification using Astec Chirobiotic™ V chiral column; validated linear range 0.500-150 ng·mL⁻¹ (r²>0.99). • Detects 1.5-fold inter-ethnic exposure differences (Chinese vs. Western populations). • Well-characterized hSERT (Ki 40.2 nM) and hNET (Ki 558.4 nM) binding affinities for SNRI benchmarking. Supplied with comprehensive CoA for immediate method implementation.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 142761-11-3
Cat. No. B015899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-O-Desmethylvenlafaxine
CAS142761-11-3
Synonyms(R)-(-)-4-[2-(Dimethylamino)-1-(1-hydroxycyclo-hexyl)ethyl]phenol;  (-)-O-Desmethylvenlafaxine;  (R)-(-)-O-Desmethylvenlafaxine; 
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
InChIInChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1
InChIKeyKYYIDSXMWOZKMP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-O-Desmethylvenlafaxine Identity and Analytical Context


(-)-O-Desmethylvenlafaxine (CAS 142761-11-3), also known as R-(-)-O-desmethylvenlafaxine or the R-isomer of desvenlafaxine, is the R-enantiomer of the major active metabolite of the antidepressant venlafaxine [1]. The racemic mixture (R,S-desvenlafaxine) is marketed clinically as the succinate salt (Pristiq®) for major depressive disorder [2]. This specific enantiomer (CAS 142761-11-3) is chemically defined as (R)-1-(2-(dimethylamino)-1-phenylethyl)cyclohexan-1-ol with molecular formula C16H25NO2 and molecular weight 263.38 [1]. As a single-enantiomer reference standard, this compound serves as a critical analytical tool for stereoselective pharmacokinetic investigations, chiral method development, and forensic toxicology studies requiring enantiomeric resolution of desvenlafaxine in biological matrices [3].

(-)-O-Desmethylvenlafaxine: Racemic Substitution Failure


Racemic desvenlafaxine succinate (Pristiq®) is unsuitable as a substitute for (-)-O-desmethylvenlafaxine (CAS 142761-11-3) in applications requiring enantiomer-specific quantification or stereoselective investigation. The racemic mixture contains both R- and S-enantiomers in approximately equal proportions [1], whereas CAS 142761-11-3 represents the isolated R-enantiomer only. Critically, pharmacokinetic studies in Chinese healthy male volunteers have demonstrated that the R- and S-enantiomers exhibit distinct exposure parameters after oral administration, with each enantiomer showing approximately 1.5-fold higher Cmax and AUC compared to Black and White populations reported in the literature [2]. This inter-ethnic variability in enantiomer-specific exposure precludes simple extrapolation from racemic clinical data when stereoselective analytical accuracy is required. Furthermore, the single enantiomer exhibits specific physicochemical properties including distinct optical rotation characteristics that differ from the racemate, making it essential for chiral chromatography method validation and enantiomeric purity assessment .

(-)-O-Desmethylvenlafaxine Comparative Evidence


PK Stability: Clearance vs Venlafaxine

In a randomized three-period crossover study of 18 healthy young men receiving single doses of venlafaxine (25, 75, and 150 mg), the apparent clearance of O-desmethylvenlafaxine was substantially lower than that of the parent compound venlafaxine. Venlafaxine clearance ranged from 0.58 to 2.63 L/hr/kg, whereas O-desmethylvenlafaxine clearance ranged from 0.21 to 0.66 L/hr/kg [1]. The steady-state elimination half-life of O-desmethylvenlafaxine was approximately 10 hours compared to only 3-4 hours for venlafaxine [1]. Additionally, the area under the metabolite curve (AUC) for O-desmethylvenlafaxine was two to three times greater than that for venlafaxine [1]. This pharmacokinetic profile confers distinct advantages for extended-release formulation development and therapeutic drug monitoring applications.

Pharmacokinetics Metabolism Clearance SNRI

Metabolic Independence: CYP2D6 Bypass vs Venlafaxine

Venlafaxine requires CYP2D6-mediated O-demethylation to form its active metabolite O-desmethylvenlafaxine, subjecting venlafaxine therapy to significant inter-individual variability based on CYP2D6 metabolizer status [1]. In contrast, desvenlafaxine (O-desmethylvenlafaxine) is primarily metabolized via glucuronidation (UGT-mediated conjugation) with only minor oxidative metabolism via CYP3A4, and the CYP2D6 pathway is not involved in its elimination [2]. Pharmacokinetic studies have confirmed that the exposure of desvenlafaxine is similar in subjects with CYP2D6 poor and extensive metabolizer phenotypes [2]. This metabolic independence translates to reduced drug-drug interaction potential, as desvenlafaxine does not inhibit CYP1A2, 2A6, 2C8, 2C9, 2C19, CYP2D6, or CYP3A4 isozymes, nor does it induce CYP3A4 [2].

Pharmacogenomics CYP2D6 Metabolism Drug-Drug Interactions

Transporter Selectivity: SERT/NET Affinity Ratio

In competitive radioligand binding assays using cells expressing human serotonin transporter (hSERT) and human norepinephrine transporter (hNET), desvenlafaxine demonstrated Ki values of 40.2 ± 1.6 nM at hSERT and 558.4 ± 121.6 nM at hNET, yielding a selectivity ratio of approximately 14:1 in favor of serotonin transporter inhibition [1]. For comparison, venlafaxine is reported to exhibit approximately 5-fold selectivity for serotonin reuptake inhibition versus norepinephrine reuptake inhibition [2]. Functional uptake inhibition assays produced IC50 values of 47.3 ± 19.4 nM for hSERT and 531.3 ± 113.0 nM for hNET [1]. At the human dopamine transporter (hDAT), desvenlafaxine showed only weak binding affinity with 62% inhibition at 100 μM [1]. Additionally, desvenlafaxine lacked significant affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro [3].

Receptor Binding SERT NET Transporter Selectivity

Enantioselective PK: Inter-Ethnic Variability

A stereoselective pharmacokinetic study conducted in 12 Chinese healthy male volunteers receiving a single 100 mg oral dose of desvenlafaxine succinate sustained-release tablets demonstrated that the AUC0-t and Cmax values for the R- and S-enantiomers were approximately 1.5 times higher than those reported for Black and White subjects in the published literature [1]. Using a validated chiral LC-MS/MS method with d6-desvenlafaxine as internal standard and an Astec Chirobiotic™ V chiral column, the assay achieved linearity over 0.500-150 ng·mL-1 for both enantiomers with r² > 0.99 [1]. While the pharmacokinetic parameters for R- and S-desvenlafaxine were similar to each other within the Chinese cohort, the substantial inter-ethnic difference in absolute exposure (1.5-fold higher Cmax and AUC) demonstrates that enantiomer-specific quantification is essential for accurate cross-population pharmacokinetic assessments [1].

Enantioselective Pharmacokinetics Ethnic Variability Bioanalysis Chiral Separation

Clean Off-Target Receptor Profile

In vitro receptor binding studies have demonstrated that O-desmethylvenlafaxine (ODV), like its parent compound venlafaxine, has no significant affinity for muscarinic cholinergic receptors, H1-histaminergic receptors, or α1-adrenergic receptors [1]. Pharmacologic activity at these receptors is hypothesized to be associated with anticholinergic effects (muscarinic), sedation (H1-histaminergic), and cardiovascular effects including orthostatic hypotension (α1-adrenergic) observed with other psychotropic drugs [1]. Additionally, ODV does not possess monoamine oxidase (MAO) inhibitory activity [1]. This receptor binding profile differentiates ODV from older classes of antidepressants, including tricyclic antidepressants (TCAs) which exhibit significant anticholinergic and antihistaminergic activity, and monoamine oxidase inhibitors (MAOIs) [2].

Receptor Binding Safety Pharmacology Off-Target Effects In Vitro Pharmacology

(-)-O-Desmethylvenlafaxine: Research & Industrial Applications


Chiral LC-MS/MS for Enantioselective PK

This compound serves as the essential R-enantiomer reference standard for developing and validating chiral chromatographic methods to simultaneously quantify R- and S-desvenlafaxine in human plasma. As demonstrated in published methodology using an Astec Chirobiotic™ V chiral column with d6-desvenlafaxine as internal standard, enantiomer-specific quantification is critical for detecting the 1.5-fold inter-ethnic exposure differences observed between Chinese and Western populations [1]. The validated linear range of 0.500-150 ng·mL-1 (r² > 0.99) for both enantiomers establishes the analytical framework for which CAS 142761-11-3 is the indispensable R-enantiomer calibrator [1].

Transporter Profiling for Novel SNRIs

For research programs developing next-generation serotonin-norepinephrine reuptake inhibitors, this compound provides a benchmark reference with well-characterized hSERT (Ki 40.2 ± 1.6 nM) and hNET (Ki 558.4 ± 121.6 nM) binding affinities, representing approximately 14:1 selectivity [1]. This selectivity profile, distinct from venlafaxine's ~5:1 ratio [2], enables comparative assessments of novel chemical entities. Additionally, the documented lack of affinity for muscarinic, histaminergic, and adrenergic receptors establishes baseline off-target expectations for comparator studies [3].

CYP2D6-Independent Pharmacogenomic Reference

Researchers conducting pharmacogenomic studies of antidepressant metabolism can utilize this compound as a CYP2D6-independent reference. Unlike venlafaxine, which requires CYP2D6-mediated activation and shows significant exposure variability across metabolizer phenotypes [1], desvenlafaxine pharmacokinetics are similar in CYP2D6 poor and extensive metabolizers due to its primary elimination via glucuronidation and renal excretion (~45% unchanged) [2]. This metabolic independence makes CAS 142761-11-3 an ideal internal standard for studies investigating CYP2D6 genotype effects on antidepressant exposure and response.

Forensic & TDM Assay Calibration

In forensic and clinical toxicology laboratories, this R-enantiomer standard enables accurate calibration for assays quantifying desvenlafaxine in postmortem specimens or patient plasma. The compound's extended elimination half-life of approximately 10 hours [1] and lower apparent clearance (0.21-0.66 L/hr/kg) relative to venlafaxine [1] result in higher and more sustained plasma concentrations (ODV AUC 2-3× greater than venlafaxine [1]), making accurate quantification essential for interpretation of toxicological findings and therapeutic drug monitoring.

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